molecular formula C22H30O4 B1259480 (3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one

(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one

Cat. No. B1259480
M. Wt: 358.5 g/mol
InChI Key: QPGQFHSQSJTROZ-XEEFXLELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one is a natural product found in Clavularia koellikeri with data available.

Scientific Research Applications

Studies of Australian Soft Corals

The compound is closely related to cembranolide diterpenes derived from Lobophytum crassospiculatum, a species of soft coral. In a study, three new cembranolide diterpenes were identified and characterized. One of these compounds was confirmed as (E,E,E)-6,10,14-trimethyl-3-methylene-trans-3a,4,7,8,11,12,15,15a-octahydrocyclotetradeca[b]furan-2(3H)-one through synthesis from a previously reported compound (Ahond, 1979).

Synthesis and Functionalization

A compound with a similar structure, (–)-(3aR,4R,5S,6aS)-4-[(acetoxy)methyl]-1-oxohexahydro-1H-cyclopenta[c]furan-5-yl acetate, was synthesized through the cleavage of a tricyclic bowl-shaped aminal. This demonstrates the compound's potential in the synthesis of structurally intricate molecules (Gimazetdinov, 2016).

Chemical Reactions and Derivatives

In another study, reactions involving 2-(trimethylsiloxy)furan led to the creation of various derivatives, demonstrating the compound's utility in producing a diverse range of chemical structures. These reactions highlight the compound's versatility in chemical synthesis (Asaoka, 1979).

Biologically Active Compounds Synthesis

The compound's derivatives are valuable in synthesizing biologically active compounds, as evidenced by the creation of molecules containing pyridine and pyridazine fragments. This emphasizes the importance of such compounds in developing new pharmaceuticals and exploring biological activity (Aniskova, 2017).

properties

Product Name

(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

[(3aR,6E,10E,12S,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

InChI

InChI=1S/C22H30O4/c1-14-7-6-8-15(2)11-19(25-18(5)23)12-16(3)13-21-20(10-9-14)17(4)22(24)26-21/h7,11,13,19-21H,4,6,8-10,12H2,1-3,5H3/b14-7+,15-11+,16-13+/t19-,20-,21+/m1/s1

InChI Key

QPGQFHSQSJTROZ-XEEFXLELSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/[C@H](C/C(=C/[C@H]2[C@H](CC1)C(=C)C(=O)O2)/C)OC(=O)C)/C

Canonical SMILES

CC1=CCCC(=CC(CC(=CC2C(CC1)C(=C)C(=O)O2)C)OC(=O)C)C

synonyms

kericembrenolide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one
Reactant of Route 2
Reactant of Route 2
(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one
Reactant of Route 3
Reactant of Route 3
(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one
Reactant of Route 4
(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one
Reactant of Route 5
Reactant of Route 5
(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one
Reactant of Route 6
Reactant of Route 6
(3aR,6E,10E,12S,15aS)-12-Acetoxy-3aalpha,4,5,8,9,12,13,15abeta-octahydro-6,10,14-trimethyl-3-methylenecyclotetradeca[b]furan-2(3H)-one

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